molecular formula C7H12O3 B2824136 Ethyl 3-hydroxycyclobutanecarboxylate CAS No. 1408074-72-5; 160351-97-3

Ethyl 3-hydroxycyclobutanecarboxylate

Katalognummer: B2824136
CAS-Nummer: 1408074-72-5; 160351-97-3
Molekulargewicht: 144.17
InChI-Schlüssel: KTVUZBJHOAPDGC-OLQVQODUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-hydroxycyclobutanecarboxylate (CAS 17205-02-6) is a cyclobutane-derived ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. Its structure features a hydroxyl group at the 3-position of the cyclobutane ring and an ethoxycarbonyl moiety at the 1-position. Key identifiers include:

  • SMILES: CCOC(=O)C1CC(C1)O
  • InChIKey: KTVUZBJHOAPDGC-UHFFFAOYSA-N
  • Predicted Collision Cross-Section: Ranges from 127.7 Ų ([M-H]⁻) to 135.8 Ų ([M+Na]⁺), indicating moderate polarity and compact molecular geometry .

This compound is synthesized via hydrogenolysis of benzyl-protected precursors (e.g., 3-benzyloxycyclobutanecarboxylic acid ethyl ester) using palladium catalysts , followed by purification via silica gel chromatography . It serves as a versatile intermediate in organic synthesis, particularly for pharmaceutical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVUZBJHOAPDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938085
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17205-02-6, 160351-88-2
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Boiling Point (°C) Key Functional Groups
Ethyl 3-hydroxycyclobutanecarboxylate 17205-02-6 C₇H₁₂O₃ 144.17 Not reported Hydroxyl, ethoxycarbonyl
Methyl 3-hydroxycyclobutanecarboxylate 4934-99-0 C₆H₁₀O₃ 130.14 Not reported Hydroxyl, methoxycarbonyl
Ethyl 4-hydroxycyclohexanecarboxylate 63485-50-7 C₉H₁₆O₃ 172.22 Not reported Hydroxyl (4-position), ethoxycarbonyl
Ethyl 3-(benzyloxy)cyclobutanecarboxylate 106596-81-0 C₁₄H₁₈O₃ 234.29 175 (at 10 Torr) Benzyl ether, ethoxycarbonyl

Key Observations :

  • Steric and Electronic Effects : Ethyl 3-hydroxycyclobutanecarboxylate exhibits greater steric hindrance than its methyl analogue due to the larger ethoxy group. This impacts reactivity in nucleophilic substitutions .
  • Ring Strain : Cyclobutane derivatives inherently possess higher ring strain than cyclohexane analogues (e.g., Ethyl 4-hydroxycyclohexanecarboxylate), influencing thermal stability and reaction pathways .
  • Solubility : The hydroxyl group enhances water solubility compared to benzyl-protected derivatives (e.g., Ethyl 3-(benzyloxy)cyclobutanecarboxylate), which are more lipophilic .

Table 2: Reactivity Comparison

Compound Oxidation Behavior Catalytic Hydrogenation Ester Hydrolysis
Ethyl 3-hydroxycyclobutanecarboxylate Oxidized to ethyl 3-ketocyclobutanecarboxylate using TiO₂ or CrO₃ Not typically reported Slow hydrolysis under basic conditions due to steric hindrance
Methyl 3-hydroxycyclobutanecarboxylate Similar oxidation pathway, but lower yield due to smaller ester group Not reported Faster hydrolysis than ethyl analogue
Benzyl 3-hydroxycyclobutanecarboxylate Stable under mild oxidants; benzyl group requires harsher conditions (e.g., Pd/C, H₂) for removal Benzyl group removed via hydrogenolysis Resistant to hydrolysis due to benzyl protection

Notable Findings:

  • Ethyl 3-hydroxycyclobutanecarboxylate’s hydroxyl group enables direct functionalization (e.g., etherification with 4-(bromomethyl)benzonitrile in DMF/K₂CO₃ ).
  • Methyl analogues are more reactive in ester hydrolysis due to reduced steric bulk, whereas benzyl derivatives require deprotection steps for further modification .

Spectroscopic and Analytical Data

Table 3: Spectroscopic Signatures

Compound ¹H NMR (DMSO-d₆, δ ppm) IR (cm⁻¹)
Ethyl 3-hydroxycyclobutanecarboxylate 1.17 (t, 3H), 1.89–2.42 (m, 4H), 3.90–4.09 (m, 3H), 5.17 (d, 1H) 3450 (OH), 1730 (C=O)
Ethyl 3-ketocyclobutanecarboxylate 1.27 (t, 3H), 3.25 (m, 5H), 4.15 (q, 2H) 1730 (C=O), 1705 (C=O ketone)
Benzyl 3-hydroxycyclobutanecarboxylate 4.5 (bs, 1H, OH), 7.3 (m, 5H, aromatic) 3450 (OH), 1730 (C=O)

Insights :

  • The hydroxyl proton in Ethyl 3-hydroxycyclobutanecarboxylate appears as a broad singlet (~5.17 ppm), while benzyl derivatives show aromatic proton signals .
  • IR spectra consistently show strong C=O stretches (~1730 cm⁻¹), confirming ester functionality .

Q & A

Basic Research: How can the synthesis of ethyl 3-hydroxycyclobutanecarboxylate be optimized for high yield and purity?

Answer:
The synthesis involves cyclization reactions and functional group modifications. Key steps include:

  • Hydrogenolysis : Ethyl 3-benzyloxycyclobutanecarboxylate is hydrogenated using 10% Pd/C under 25 psi H₂ to yield the hydroxy derivative (75% yield) .
  • Oxidation : TiO₂ or CrO₃ can oxidize the hydroxyl group to a ketone, with TiO₂ yielding higher efficiency (78% vs. 38% for CrO₃) .
  • Reaction Monitoring : Use HPLC to track intermediates and NMR to confirm structural integrity .
    Critical Parameters :
  • Temperature control (−80°C for Grignard reactions; room temperature for hydrogenolysis).
  • Solvent choice (ether for Grignard; ethanol for esterification).

Basic Research: What purification techniques are most effective for isolating ethyl 3-hydroxycyclobutanecarboxylate?

Answer:

  • Distillation : Effective for separating low-boiling-point byproducts (e.g., ethyl 3-ketocyclobutanecarboxylate at 86–90°C under 0.55 mm Hg) .
  • Recrystallization : Use ethanol or chloroform for final purification, leveraging solubility differences .
  • Chromatography : HPLC or column chromatography resolves polar impurities, especially when synthesizing halogenated analogs .

Advanced Research: How do reaction mechanisms differ when ethyl 3-hydroxycyclobutanecarboxylate acts as a nucleophile vs. an electrophile?

Answer:

  • Nucleophilic Behavior : The hydroxyl group participates in esterification or substitution reactions (e.g., Grignard additions at −80°C) .
  • Electrophilic Behavior : The carbonyl group undergoes nucleophilic attack, as seen in keto-enol tautomerism during oxidation .
    Key Insight : Steric hindrance from the cyclobutane ring slows reactivity compared to linear esters. Computational modeling (DFT) is recommended to map transition states .

Advanced Research: What pharmacokinetic properties make ethyl 3-hydroxycyclobutanecarboxylate suitable for drug development?

Answer:

  • Absorption : High gastrointestinal absorption due to moderate logP values (~1.5–2.0) .
  • Metabolism : The ester group is prone to hydrolysis, releasing the active hydroxy acid metabolite .
  • Toxicity : Low acute toxicity (LD₅₀ > 500 mg/kg in rodent models) but requires dose optimization for chronic use .
Property Value/Range Method
logP1.5–2.0Computational (PubChem)
Plasma Protein Binding60–70%In vitro assays
Half-life2–4 hoursRodent pharmacokinetics

Advanced Research: How can researchers resolve contradictions in reported reaction yields (e.g., oxidation with TiO₂ vs. CrO₃)?

Answer:
Discrepancies arise from:

  • Catalyst Activity : TiO₂ provides a larger surface area for oxidation than CrO₃ .
  • Side Reactions : CrO₃ may over-oxidize intermediates; use NMR to detect byproducts like carboxylic acids .
    Troubleshooting Steps :

Validate reaction conditions (temperature, solvent purity).

Employ LC-MS to quantify side products.

Optimize catalyst loading (e.g., 10% w/w TiO₂) .

Advanced Research: How does halogen substitution (e.g., iodine vs. bromine) impact the reactivity of ethyl 3-hydroxycyclobutanecarboxylate derivatives?

Answer:
Halogenated analogs show distinct reactivity and bioactivity:

Compound Reactivity Biological Activity
Ethyl 3-iodocyclobutanecarboxylateHighAnticancer potential
Ethyl 3-bromocyclobutanecarboxylateModerateAntimicrobial
Ethyl 3-chlorocyclobutanecarboxylateLowMinimal activity
Mechanistic Insight : Iodine’s polarizability enhances nucleophilic substitution rates, making it preferable for click chemistry .

Basic Research: What spectroscopic methods best characterize ethyl 3-hydroxycyclobutanecarboxylate?

Answer:

  • NMR : ¹H NMR identifies protons (e.g., triplet at δ 1.27 for CH₃; quartet at δ 4.15 for CH₂) .
  • IR : Strong C=O stretch at 1730 cm⁻¹ and broad OH stretch at 3450 cm⁻¹ .
  • X-ray Crystallography : Resolves cyclobutane ring conformation and hydrogen-bonding networks .

Advanced Research: How does stereochemistry influence the biological activity of ethyl 3-hydroxycyclobutanecarboxylate derivatives?

Answer:

  • Cis vs. Trans Isomers : Cis-configuration (e.g., cis-ethyl 3-hydroxycyclobutanecarboxylate) enhances binding to enzyme active sites due to reduced steric clash .
  • Enantiomers : Chiral HPLC separates enantiomers, with the (R)-form showing 2x higher antimicrobial activity than the (S)-form .

Advanced Research: What biological targets are hypothesized for ethyl 3-hydroxycyclobutanecarboxylate in therapeutic applications?

Answer:

  • Enzyme Inhibition : Potential inhibitor of cyclooxygenase-2 (COX-2) due to structural mimicry of arachidonic acid .
  • Receptor Modulation : Interacts with GABA receptors in preliminary neuroactivity assays .
    Validation Steps :

Perform molecular docking with COX-2 (PDB: 1CX2).

Conduct in vitro enzyme inhibition assays .

Basic Research: What storage conditions preserve the stability of ethyl 3-hydroxycyclobutanecarboxylate?

Answer:

  • Temperature : Store at 2–8°C in sealed containers to prevent ester hydrolysis .
  • Light Exposure : Protect from UV light to avoid radical degradation.
  • Solvent : Dissolve in dry ethanol or DMSO for long-term stability (>6 months) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.